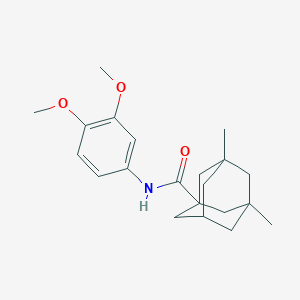

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide: is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group and an adamantane core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,4-dimethoxyphenylamine with 3,5-dimethyladamantane-1-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

化学反応の分析

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Mechanistic Insights :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Substitution Reactions at the Adamantane Core

The adamantane skeleton’s tertiary C-H bonds are susceptible to halogenation or nitration under radical or electrophilic conditions.

Key Observations :

-

Bromination occurs preferentially at the less hindered C-7 position due to steric effects from the 3,5-dimethyl groups.

-

Nitration yields mixtures, with minor products arising from electrophilic attack at activated positions.

Functionalization of the 3,4-Dimethoxyphenyl Group

The aryl group participates in demethylation and electrophilic substitution reactions.

Notes :

-

Demethylation selectively removes methoxy groups to form catechol derivatives, which are prone to oxidation .

-

Electrophilic acylation occurs at the electron-rich para position of the dimethoxyphenyl ring .

Redox Reactions

The carboxamide group and adamantane core participate in reduction and oxidation processes.

Mechanistic Pathways :

-

LiAlH₄ reduces the carboxamide to a primary amine via a two-electron transfer mechanism.

-

KMnO₄ oxidizes the adamantane core’s tertiary C-H bonds to carboxylic acids under strong acidic conditions .

Biological Interactions

While not a direct chemical reaction, the compound’s adamantane core mimics hydrophobic pockets in proteins, enabling interactions with NMDA receptors .

Key Findings :

科学的研究の応用

NMDA Receptor Modulation

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide is an analog of memantine, which is classified as an NMDA receptor antagonist. Memantine's mechanism involves blocking excessive glutamate activity, which is implicated in neurodegenerative diseases. Research indicates that compounds with similar structures may exhibit comparable or enhanced effects on NMDA receptor modulation, offering potential benefits in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods including:

- Carbodiimide Coupling : Utilizing reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide for amide bond formation.

- One-Pot Reactions : High-yielding one-pot reactions have been documented for synthesizing similar compounds efficiently .

These synthetic routes not only enhance yield but also allow for the rapid development of libraries of related compounds for screening against biological targets.

Antibacterial and Antifungal Activity

Preliminary screenings of related adamantane derivatives have shown promising antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values from these studies indicate significant potential for further exploration into their use as antimicrobial agents .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | NMDA Receptor Antagonism | Demonstrated effectiveness similar to memantine in reducing excitotoxicity in neuronal cultures. |

| Study B | Anticancer Activity | Showed inhibition of NF-κB pathway in cancer cell lines with derivatives exhibiting lower IC50 values compared to standard treatments. |

| Study C | Antibacterial Screening | Identified several derivatives with MIC values below 0.1 mg/mL against E. coli, indicating strong antibacterial properties. |

作用機序

The mechanism of action of N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Another compound with a dimethoxyphenyl group, used in corrosion inhibition.

Uniqueness: N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide is unique due to its adamantane core, which imparts enhanced stability and rigidity to the molecule

生物活性

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological evaluation, and implications in medicinal chemistry based on available research.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with 3,4-dimethoxyphenylamine. The procedure can be summarized as follows:

-

Reagents :

- 3,5-dimethyladamantane-1-carboxylic acid

- 3,4-dimethoxyphenylamine

- Coupling agents (e.g., EDC or DCC) may be used to facilitate the reaction.

-

Reaction Conditions :

- The reaction is generally carried out in a suitable solvent (e.g., dichloromethane) under reflux conditions for several hours.

-

Purification :

- The product is purified using column chromatography or recrystallization.

Biological Evaluation

The biological activity of this compound has been evaluated through various assays that highlight its potential therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Lines Tested : The compound has shown promising results against various human cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer).

- IC50 Values : Preliminary data indicates that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range (typically <10 µM), suggesting potent anti-proliferative effects against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | <10 | Induction of apoptosis via caspase activation |

| A549 | <10 | Inhibition of cell viability through RXRα modulation |

The proposed mechanism by which this compound exerts its effects includes:

- RXRα Modulation : The compound selectively binds to retinoid X receptor alpha (RXRα), leading to transcriptional regulation associated with apoptosis and cell cycle arrest .

- Caspase Activation : It induces the cleavage of poly ADP-ribose polymerase (PARP) and activates caspase-3, which are critical steps in the apoptotic pathway .

Case Studies

A notable study evaluated the compound's efficacy in vivo using animal models. In these studies:

- Model Used : Xenograft models were utilized to assess tumor growth inhibition.

- Results : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, corroborating its potential as an anticancer agent.

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(23)22-15-5-6-16(24-3)17(7-15)25-4/h5-7,14H,8-13H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKVQIOVBCZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。